

A Technical Guide to Aminoxy-PEG3-azide: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Aminoxy-PEG3-azide

Cat. No.: B605433

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoxy-PEG3-azide is a heterobifunctional crosslinker that has become an invaluable tool in the fields of bioconjugation, chemical biology, and drug development. Its unique structure incorporates two distinct reactive handles—an aminoxy group and an azide group—separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer. This design allows for a sequential and chemoselective two-step ligation strategy, making it a versatile reagent for constructing complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2].

The aminoxy moiety reacts specifically with aldehydes and ketones to form a stable oxime bond, a reaction known as oxime ligation[3][4][5]. The azide group participates in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage. The PEG spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.

This guide provides a comprehensive overview of the structure, properties, and core experimental protocols for utilizing **Aminoxy-PEG3-azide** in research and development.

Core Structure and Properties

Aminoxy-PEG3-azide is characterized by its linear structure containing a terminal aminoxy group (-ONH₂), a triethylene glycol spacer, and a terminal azide group (-N₃).

- IUPAC Name: O-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)hydroxylamine
- SMILES: NOCCOCCOCCOCCN=[N+]=[N-]

The key physicochemical properties of **Aminoxy-PEG3-azide** are summarized in the table below.

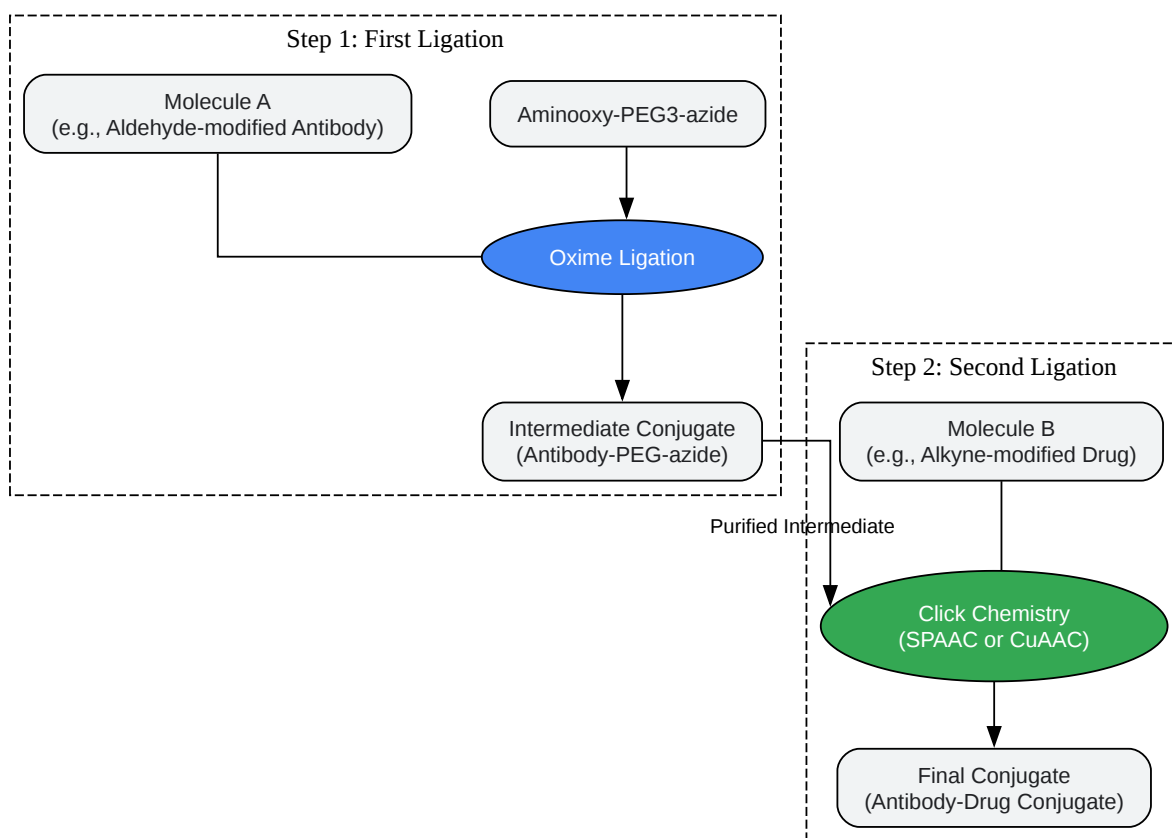
Quantitative Data Summary

Property	Value	Source(s)
CAS Number	1306615-51-9	
Chemical Formula	C ₈ H ₁₈ N ₄ O ₄	
Molecular Weight	234.26 g/mol	
Exact Mass	234.1328 u	
Purity	Typically >95%	
Appearance	Liquid or oil	N/A
Solubility	Soluble in aqueous media and organic solvents (e.g., DMSO, DMF)	
Storage Conditions	Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C. Keep dry and dark. Highly reactive; immediate use (within 1 week) is recommended.	

Experimental Workflow and Reactions

The utility of **Aminoxy-PEG3-azide** lies in its ability to link two different molecules (e.g., a protein and a payload) through two orthogonal reactions. The general workflow involves first

reacting one of the functional groups (e.g., the aminooxy group with an aldehyde-modified protein) and then, after purification, reacting the second group (e.g., the azide with an alkyne-modified payload).



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Caption: Dual-reaction workflow using **Aminooxy-PEG3-azide** linker.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key reactions involving **Aminooxy-PEG3-azide**. Optimization is often required based on the specific substrates.

Protocol 1: Oxime Ligation with an Aldehyde-Containing Protein

This protocol describes the conjugation of the aminooxy group to a protein that has been modified to present an aldehyde group.

Materials:

- Aldehyde-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
- **Aminooxy-PEG3-azide**.
- Reaction Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., PBS or HEPES).
- (Optional) Aniline catalyst stock solution (e.g., 200 mM in DMSO). Aniline can accelerate the reaction.
- Desalting column or dialysis equipment for purification.

Procedure:

- Protein Preparation: Ensure the aldehyde-modified protein is in the appropriate amine-free reaction buffer at a known concentration. If the protein buffer contains primary amines (like Tris), a buffer exchange must be performed first.
- Reagent Preparation: Prepare a stock solution of **Aminooxy-PEG3-azide** (e.g., 10-50 mM) in an appropriate solvent (e.g., DMSO or water).
- Reaction Setup:
 - Add a 10- to 50-fold molar excess of the **Aminooxy-PEG3-azide** stock solution to the protein solution. The exact ratio should be optimized.
 - If using a catalyst, add aniline to a final concentration of 10-20 mM.

- Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction can be monitored by techniques like SDS-PAGE (which will show a molecular weight shift) or LC-MS.
- Purification: Remove excess, unreacted **Aminoxy-PEG3-azide** and catalyst using a desalting column (e.g., Zeba™ Spin) or dialysis against the desired buffer for the next step.
- Characterization: Confirm the successful conjugation and purity of the resulting azide-functionalized protein using LC-MS or other appropriate analytical methods.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free reaction of the azide-functionalized intermediate with a molecule containing a strained alkyne (e.g., DBCO, BCN).

Materials:

- Azide-functionalized intermediate (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4).
- Strained alkyne-functionalized molecule (e.g., DBCO-Payload).
- Solvent for the alkyne molecule (e.g., DMSO).
- Purification equipment (e.g., SEC, dialysis).

Procedure:

- Reactant Preparation: Prepare a stock solution of the strained alkyne-functionalized molecule in a compatible solvent like DMSO.
- Reaction Setup: Add a 1.5- to 5-fold molar excess of the strained alkyne solution to the solution of the azide-functionalized intermediate.
- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress can be monitored by LC-MS or HPLC.

- Purification: Purify the final bioconjugate to remove any unreacted alkyne-functionalized molecule. The method of choice (e.g., size-exclusion chromatography, dialysis, or HIC) will depend on the properties of the final conjugate.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of the azide-functionalized intermediate with a molecule containing a terminal alkyne, using a copper(I) catalyst. This method is not suitable for live-cell applications due to copper toxicity.

Materials:

- Azide-functionalized intermediate (from Protocol 1).
- Terminal alkyne-functionalized molecule.
- Copper(II) Sulfate (CuSO_4) stock solution (e.g., 50 mM in water).
- Copper ligand stock solution (e.g., THPTA, BTAA) (e.g., 250 mM in DMSO/water).
- Reducing agent: Sodium Ascorbate (freshly prepared stock solution, e.g., 500 mM in water).
- Reaction buffer (e.g., PBS).

Procedure:

- Reactant Preparation: In a reaction tube, combine the azide-functionalized intermediate and a 1.5- to 5-fold molar excess of the terminal alkyne-functionalized molecule in the reaction buffer.
- Catalyst Premix: In a separate tube, prepare the copper/ligand complex by mixing the CuSO_4 stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.
- Reaction Initiation:

- Add the copper/ligand premix to the biomolecule/alkyne mixture. The final concentration of copper is typically 50-250 μM .
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
- Purification: Purify the final conjugate using an appropriate method (e.g., SEC, dialysis) to remove the copper catalyst, excess reagents, and byproducts.

Conclusion

Aminooxy-PEG3-azide is a powerful and versatile bifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its orthogonal reactive ends allow for controlled, sequential ligations through stable oxime and triazole linkages. By understanding its core structure and leveraging the established protocols for oxime ligation and click chemistry, researchers can effectively apply this reagent to advance programs in drug delivery, diagnostics, and fundamental biological studies.

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